REACTION_CXSMILES
|
B(Cl)(Cl)Cl.[F:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:7]=1[F:13].[C:14]([C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1)#N.Cl.[OH-:23].[Na+]>ClC=C(Cl)Cl.O.C(Cl)Cl>[NH2:12][C:9]1[CH:8]=[C:7]([F:13])[C:6]([F:5])=[CH:11][C:10]=1[C:14]([C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1)=[O:23] |f:4.5|
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
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B(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1)N)F
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Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
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ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
0.48 g
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Type
|
reactant
|
Smiles
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C(#N)C1=CC=NC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
this mixture stirred for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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stirred for 30 min
|
Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
The solution was then heated at 80-90° C. for 1 h
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
The resulting solution was refluxed at 160° C. for 4 hr
|
Duration
|
4 h
|
Type
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STIRRING
|
Details
|
stirred at RT over night
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Type
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TEMPERATURE
|
Details
|
refluxed at 110° C. for 1.5 h
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Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
The resulting two layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The compound was purified by column chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)F)F)C(=O)C1=CC=NC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |